molecular formula C13H19NO2S B5317849 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine

1-[(4-isopropylphenyl)sulfonyl]pyrrolidine

Cat. No.: B5317849
M. Wt: 253.36 g/mol
InChI Key: CFULKXHUHSVKKX-UHFFFAOYSA-N
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Description

1-[(4-isopropylphenyl)sulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11(2)12-5-7-13(8-6-12)17(15,16)14-9-3-4-10-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULKXHUHSVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 4-isopropylphenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme can be represented as follows:

Pyrrolidine+4-isopropylphenylsulfonyl chlorideThis compound+HCl\text{Pyrrolidine} + \text{4-isopropylphenylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+4-isopropylphenylsulfonyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-isopropylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-isopropylphenyl)sulfonyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-[(4-isopropylphenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidine derivatives, such as:

  • 1-[(4-methylphenyl)sulfonyl]pyrrolidine
  • 1-[(4-ethylphenyl)sulfonyl]pyrrolidine
  • 1-[(4-tert-butylphenyl)sulfonyl]pyrrolidine

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity.

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